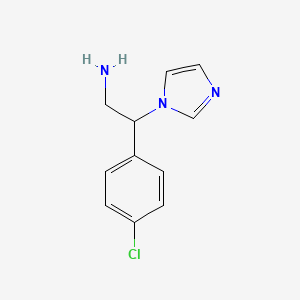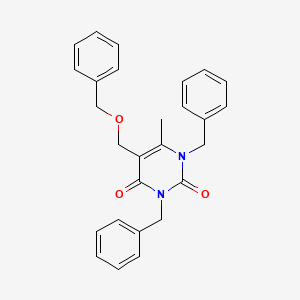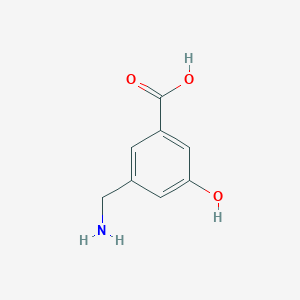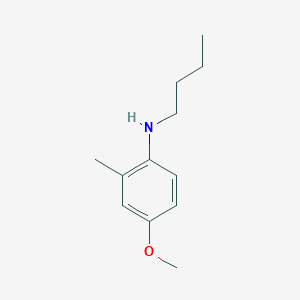
Cytaramin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cytaramin is synthesized through a multi-step process that involves the conversion of cytosine to cytidine, followed by the introduction of an arabinose sugar moiety. The key steps include:
Conversion of Cytosine to Cytidine: Cytosine is reacted with ribose to form cytidine.
Introduction of Arabinose: The ribose moiety in cytidine is replaced with arabinose through a series of chemical reactions involving protection and deprotection steps.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using optimized synthetic routes that ensure high yield and purity. The process involves:
Fermentation: Microbial fermentation is used to produce the precursor molecules.
Chemical Synthesis: The precursor molecules are chemically modified to produce this compound.
Purification: The final product is purified using techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Cytaramin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its inactive forms.
Substitution: Substitution reactions can modify the arabinose moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and other reducing agents are used.
Substitution: Various nucleophiles are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Metabolites: Various oxidized forms of this compound.
Reduced Forms: Inactive forms of this compound.
Substituted Derivatives: Modified forms of this compound with different pharmacological properties.
科学研究应用
Cytaramin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with DNA.
Medicine: Widely used in chemotherapy regimens for leukemia and lymphoma.
Industry: Utilized in the production of antiviral and immunosuppressant drugs.
作用机制
Cytaramin exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. Once inside the cell, this compound is phosphorylated to its active triphosphate form, which is then incorporated into DNA. This incorporation disrupts DNA synthesis and repair, leading to cell death . The primary molecular targets include DNA polymerase and other enzymes involved in DNA replication .
相似化合物的比较
Cytaramin is often compared with other nucleoside analogs, such as:
Gemcitabine: Another nucleoside analog used in chemotherapy.
Decitabine: Used in the treatment of myelodysplastic syndromes.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
This compound is unique due to its specific action on DNA polymerase and its effectiveness in treating various forms of leukemia .
属性
IUPAC Name |
4-amino-1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRKKQKJNKYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)

![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)


![9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)


![Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate](/img/structure/B12095744.png)


![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)


